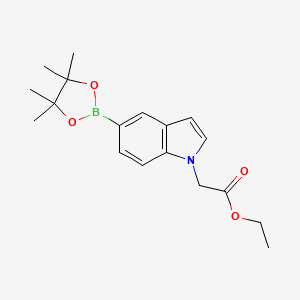

Ethyl 2-(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indol-1-yl)acetate

Description

Ethyl 2-(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indol-1-yl)acetate is a boron-containing indole derivative characterized by a 4,4,5,5-tetramethyl-1,3,2-dioxaborolane (pinacol boronate) group at the 5-position of the indole ring and an ethyl acetate moiety at the 1-position. This compound is a key intermediate in Suzuki-Miyaura cross-coupling reactions, enabling the synthesis of complex aryl- and heteroaryl-substituted indoles for pharmaceutical and materials science applications . Its boronate ester group enhances stability under ambient conditions while retaining reactivity in palladium-catalyzed transformations .

The ethyl acetate substituent improves solubility in organic solvents (e.g., THF, DCM) compared to non-esterified analogs, facilitating purification via flash chromatography (commonly using gradients of hexane/ethyl acetate or DCM/MeOH) . The compound is typically isolated as a colorless oil or semi-solid, with yields ranging from 69% to 80% in optimized procedures .

Properties

IUPAC Name |

ethyl 2-[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indol-1-yl]acetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H24BNO4/c1-6-22-16(21)12-20-10-9-13-11-14(7-8-15(13)20)19-23-17(2,3)18(4,5)24-19/h7-11H,6,12H2,1-5H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DDLYFAALMACORU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C=C2)N(C=C3)CC(=O)OCC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H24BNO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

329.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 2-(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indol-1-yl)acetate typically involves a multi-step process. One common approach is the Suzuki-Miyaura cross-coupling reaction, where a boronic acid derivative is coupled with an indole derivative in the presence of a palladium catalyst and a base. The reaction conditions usually require an inert atmosphere, such as nitrogen or argon, and the use of solvents like toluene or tetrahydrofuran (THF).

Industrial Production Methods: On an industrial scale, the production of this compound involves optimizing the reaction conditions to achieve high yields and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability. Additionally, purification techniques such as column chromatography and recrystallization are used to obtain the final product.

Chemical Reactions Analysis

Types of Reactions: Ethyl 2-(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indol-1-yl)acetate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form derivatives with different functional groups.

Reduction: Reduction reactions can be used to modify the boronic acid moiety.

Substitution: Substitution reactions can introduce new substituents at the indole or boronic acid positions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Various nucleophiles and electrophiles can be employed depending on the desired substitution.

Major Products Formed:

Scientific Research Applications

Chemistry: In synthetic organic chemistry, Ethyl 2-(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indol-1-yl)acetate is used as a building block for the construction of complex molecules. Its utility in cross-coupling reactions makes it valuable for creating biologically active compounds and pharmaceutical intermediates.

Biology: The compound has been explored for its potential biological activity, including its use as a probe in biological studies to understand cellular processes and interactions.

Medicine: In medicinal chemistry, this compound serves as a precursor for the synthesis of drug candidates. Its ability to form stable complexes with biomolecules makes it useful in drug design and development.

Industry: In the chemical industry, this compound is employed in the production of advanced materials and specialty chemicals.

Mechanism of Action

The mechanism by which Ethyl 2-(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indol-1-yl)acetate exerts its effects involves its interaction with molecular targets and pathways. The boronic acid moiety can form reversible covalent bonds with amino acids, such as serine, cysteine, and tyrosine, which are critical in enzyme active sites. This interaction can modulate enzyme activity and influence biological processes.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

Key Findings

Reactivity in Cross-Coupling Reactions

- The indole-based boronate (target compound) exhibits slower coupling kinetics compared to pyrazole analogs due to the indole’s electron-rich aromatic system, which reduces oxidative addition efficiency in Pd-catalyzed reactions .

- Substituents at the indole N1 position (e.g., ethyl acetate vs. methyl or tert-butyl) significantly influence solubility and purification yields. Ethyl acetate derivatives show superior chromatographic separation compared to tert-butyl analogs .

Stability and Storage

- Boronate esters with ethyl or methyl groups at N1 demonstrate >6-month stability at −20°C, whereas tert-butyl derivatives require desiccated storage to prevent ester hydrolysis .

Synthetic Flexibility

- The target compound’s ethyl acetate group allows for post-functionalization (e.g., hydrolysis to carboxylic acids or transesterification), enabling diversification into bioactive molecules such as COX-2 inhibitors or kinase-targeting agents .

Biological Activity

- Indole-boronate esters with electron-withdrawing groups (e.g., nitro, chloro) at C5 exhibit enhanced binding to serotonin receptors compared to the unsubstituted target compound, as demonstrated in analogs like Ethyl 2-[2-(4-nitrobenzoyl)-1H-indol-3-yl]acetate .

Data Tables

Table 1: Physical Properties of Selected Boronate Esters

Table 2: Reaction Yields in Pd-Catalyzed Coupling

Biological Activity

Ethyl 2-(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indol-1-yl)acetate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms of action, therapeutic potentials, and relevant research findings.

Chemical Structure and Properties

The compound belongs to the class of organoboron compounds, characterized by the presence of a boron atom in its structure. Its molecular formula is , and it features a complex indole structure that enhances its interaction with biological targets.

| Property | Value |

|---|---|

| Molecular Weight | 222.092 g/mol |

| Purity | >98% |

| CAS Number | 1215107-29-1 |

| Functional Groups | Boronic Ester, Indole |

Research indicates that this compound exhibits anti-cancer properties through multiple mechanisms:

- Estrogen Receptor Modulation : The compound has been shown to selectively down-regulate estrogen receptors (ERα and ERβ), which are critical in the progression of certain breast cancers .

- Inhibition of Tumor Growth : Studies have demonstrated that this compound can inhibit cellular proliferation in various cancer cell lines (e.g., MCF-7 and BT474), suggesting its potential as a therapeutic agent against hormone-dependent cancers .

Study 1: Anti-Cancer Activity

A study published in Journal of Medicinal Chemistry explored the anti-tumor effects of various indole derivatives, including this compound. The results indicated significant inhibition of cell proliferation in breast cancer cell lines at concentrations as low as 100 nM .

Study 2: Selective Inhibition of PD-L1 Interaction

Another research highlighted the compound's ability to act as a selective inhibitor in the PD-1/PD-L1 pathway, which is crucial for immune evasion by tumors. The compound demonstrated promising results in restoring immune activity against tumor cells in preclinical models .

Safety and Toxicity

Toxicological assessments are essential for evaluating the safety profile of this compound. Preliminary studies suggest low toxicity levels compared to other known anti-cancer agents. However, further investigations are necessary to fully understand its safety profile and potential side effects.

Q & A

Basic: What are the standard synthetic routes for introducing the 4,4,5,5-tetramethyl-1,3,2-dioxaborolane group to the indole scaffold in this compound?

Answer:

The 4,4,5,5-tetramethyl-1,3,2-dioxaborolane (pinacol boronate) group is typically introduced via palladium-catalyzed Miyaura borylation. For example:

- React 5-bromo-1H-indole derivatives with bis(pinacolato)diboron (B₂pin₂) in the presence of Pd(dppf)Cl₂ or Pd(PPh₃)₄ as a catalyst.

- Use a base such as potassium acetate (KOAc) in anhydrous THF or dioxane under reflux (60–80°C) for 6–12 hours .

- Purify via column chromatography (SiO₂, pentane/EtOAc gradient) to isolate the product .

Advanced: How can steric hindrance in Suzuki-Miyaura cross-coupling reactions involving this compound be mitigated to improve yields?

Answer:

- Ligand selection: Bulky ligands like XPhos or SPhos enhance catalytic activity by stabilizing Pd intermediates .

- Solvent optimization: Use polar aprotic solvents (e.g., DMF or DMSO) to improve solubility of bulky substrates .

- Microwave-assisted synthesis: Shorten reaction times and reduce side reactions via controlled heating .

- Pre-activation: Convert the boronate ester to the more reactive trifluoroborate salt using KHF₂ .

Basic: What purification strategies are effective for isolating this compound after synthesis?

Answer:

- Column chromatography: Use silica gel with gradients like pentane/EtOAc (5:1 → 1:1) and 1% Et₃N to suppress boronic acid decomposition .

- Acid-base washes: Post-reaction, wash organic layers with 1 N HCl to remove unreacted phenol derivatives, followed by brine to remove salts .

- Recrystallization: Employ EtOAc/hexane mixtures for high-purity crystalline products .

Advanced: How can researchers resolve discrepancies in NMR data caused by dynamic boron coordination?

Answer:

- Variable-temperature NMR: Perform ¹H NMR at −40°C to slow boron equilibration and resolve splitting from chiral centers .

- 2D NMR (HSQC/HMBC): Confirm connectivity between the indole NH and the acetate ester group .

- Computational modeling: Compare experimental data with DFT-calculated chemical shifts for boronate environments .

Basic: What analytical techniques confirm the structural integrity of this compound?

Answer:

- High-Resolution Mass Spectrometry (HRMS): Confirm molecular weight (exact mass: 343.18 g/mol) with <2 ppm error .

- Multinuclear NMR: ¹¹B NMR (~30 ppm for dioxaborolane) and ¹³C NMR (C=O ester at ~170 ppm) .

- X-ray crystallography: Resolve crystal packing and confirm substituent geometry (e.g., indole-acetate torsion angles) .

Advanced: What side reactions occur during synthesis, and how are they suppressed?

Answer:

- Protodeboronation: Minimize by using anhydrous conditions and degassed solvents to prevent hydrolysis .

- Ester hydrolysis: Add molecular sieves or scavengers like DIPEA to neutralize acidic byproducts .

- Competing coupling pathways: Use stoichiometric control (1.1 equiv boronate) to favor mono-functionalization .

Basic: What are key applications of this compound in medicinal chemistry?

Answer:

- PPAR agonists: The boronate ester enables cross-coupling to generate dual α/γ peroxisome proliferator-activated receptor agonists .

- Kinase inhibitors: The indole scaffold serves as a core for ATP-binding site-targeting molecules .

- Biosensors: The dioxaborolane group acts as a fluorophore quencher in protease activity assays .

Advanced: How can continuous flow systems improve scalability of reactions involving this compound?

Answer:

- Enhanced mixing: Microreactors reduce diffusion limitations, improving reaction homogeneity .

- Temperature control: Precise Joule heating in flow prevents thermal decomposition of boronate esters .

- In-line purification: Couple with scavenger cartridges (e.g., silica or alumina) to automate impurity removal .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.